

Application Notes and Protocols for GSK690693 in Murine Models

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Compound of Interest

Compound Name: Gsk 690693

Cat. No.: B1683982

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These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of GSK690693, a potent pan-Akt inhibitor, in mouse models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.

Mechanism of Action

GSK690693 is an ATP-competitive inhibitor of all three Akt (Protein Kinase B) isoforms: Akt1, Akt2, and Akt3.[1][2] Akt is a serine/threonine kinase that plays a crucial role in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. This pathway governs a wide range of cellular processes, including cell survival, proliferation, growth, and metabolism. By inhibiting Akt, GSK690693 can lead to the suppression of downstream signaling, resulting in decreased cell proliferation and increased apoptosis in cancer cells.[2][3]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of GSK690693.

Table 1: In Vitro Inhibitory Activity of GSK690693

Target	IC ₅₀ (nM)
Akt1	2[1][2]
Akt2	13[1][2]
Akt3	9[1][2]
PKA	24
PrkX	5
PKC isozymes	2-21
AMPK	50[4]
DAPK3	81[4]

Table 2: In Vivo Antitumor Efficacy of GSK690693 in Mouse Xenograft Models

Tumor Model	Mouse Strain	Dosage and Schedule	Route of Administration	Tumor Growth Inhibition	Reference
BT474 (Breast Carcinoma)	SCID	10, 20, 30 mg/kg, once daily for 21 days	Intraperitoneal (i.p.)	Significant	[2]
SK-OV-3 (Ovarian Carcinoma)	Nude	30 mg/kg, once daily	i.p.	58% - 75%	[5][6]
LNCaP (Prostate Carcinoma)	Nude	30 mg/kg, once daily	i.p.	58% - 75%	[5][6]
HCC-1954 (Breast Carcinoma)	SCID	30 mg/kg, once daily	i.p.	58% - 75%	[5][6]

Experimental Protocols

Protocol 1: Preparation of GSK690693 for In Vivo Administration

This protocol describes the preparation of GSK690693 for intraperitoneal (i.p.) injection in mice.

Materials:

- GSK690693 powder
- Dimethyl sulfoxide (DMSO)
- Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Dextrose
- Sterile water for injection
- Sterile 1.5 mL microcentrifuge tubes
- Vortex mixer
- pH meter

Procedure:

Two common formulations are described in the literature:

Formulation A: DMSO/Hydroxypropyl- β -cyclodextrin^[2]

- Prepare a 40% (w/v) solution of HP- β -CD in sterile water.
- To prepare the final dosing solution, first dissolve the required amount of GSK690693 in DMSO to create a concentrated stock solution.
- Add 4% of the final volume from the DMSO stock to the 40% HP- β -CD solution.
- Adjust the pH of the final solution to 6.0.
- Vortex thoroughly until the solution is clear.

- Filter-sterilize the solution using a 0.22 µm syringe filter before injection.

Formulation B: Dextrose^[2]^[7]

- Prepare a 5% (w/v) dextrose solution in sterile water.
- Adjust the pH of the dextrose solution to 4.0.
- Add the required amount of GSK690693 powder directly to the pH-adjusted dextrose solution.
- Vortex thoroughly until the compound is fully dissolved.
- Filter-sterilize the solution using a 0.22 µm syringe filter before injection.

Protocol 2: Administration of GSK690693 to Mice

This protocol outlines the procedure for administering GSK690693 to mice via intraperitoneal injection.

Materials:

- Prepared GSK690693 dosing solution
- Sterile syringes (e.g., 1 mL)
- Sterile needles (e.g., 27-gauge)
- Mouse restraint device
- 70% ethanol

Procedure:

- Calculate the required volume of the dosing solution for each mouse based on its body weight and the target dose (e.g., 10, 20, or 30 mg/kg).
- Gently restrain the mouse.

- Swab the injection site (lower quadrant of the abdomen) with 70% ethanol.
- Insert the needle at a shallow angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
- Slowly inject the calculated volume of the GSK690693 solution.
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any adverse reactions.
- For efficacy studies, dosing is typically performed once daily, five days a week, for several weeks.^[7]

Protocol 3: Pharmacodynamic Analysis of Akt Inhibition in Tumor Xenografts

This protocol describes the collection and processing of tumor tissue for the analysis of Akt pathway inhibition.

Materials:

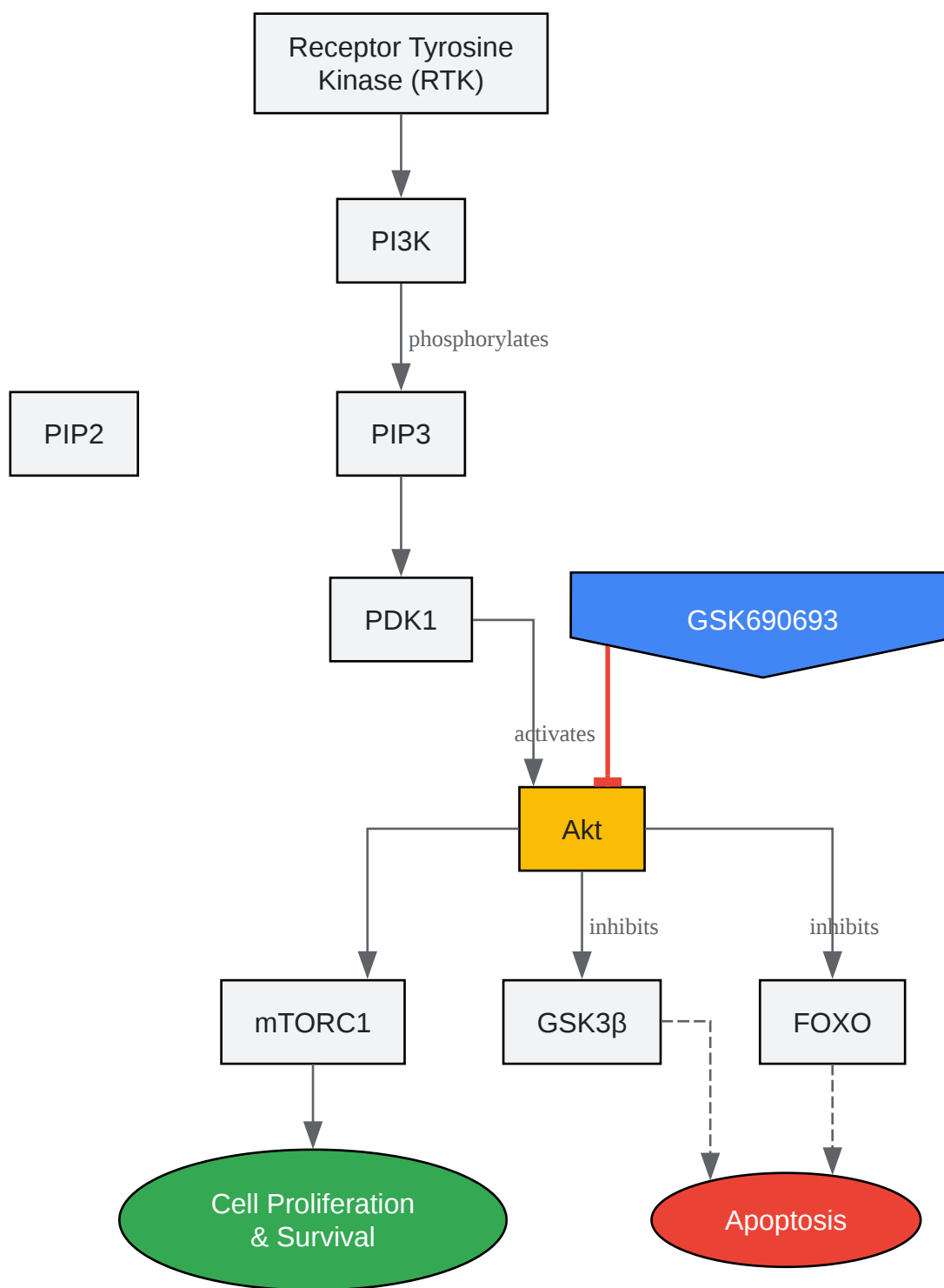
- Mice with established tumor xenografts
- Surgical instruments (scissors, forceps)
- Liquid nitrogen
- RIPA lysis buffer with protease and phosphatase inhibitors
- Homogenizer (e.g., bead beater or Dounce homogenizer)
- Microcentrifuge
- Protein quantification assay kit (e.g., BCA)
- SDS-PAGE and Western blotting reagents and equipment

- Primary antibodies against phosphorylated and total Akt substrates (e.g., p-GSK3 β , GSK3 β , p-PRAS40, PRAS40)
- Secondary antibodies

Procedure:

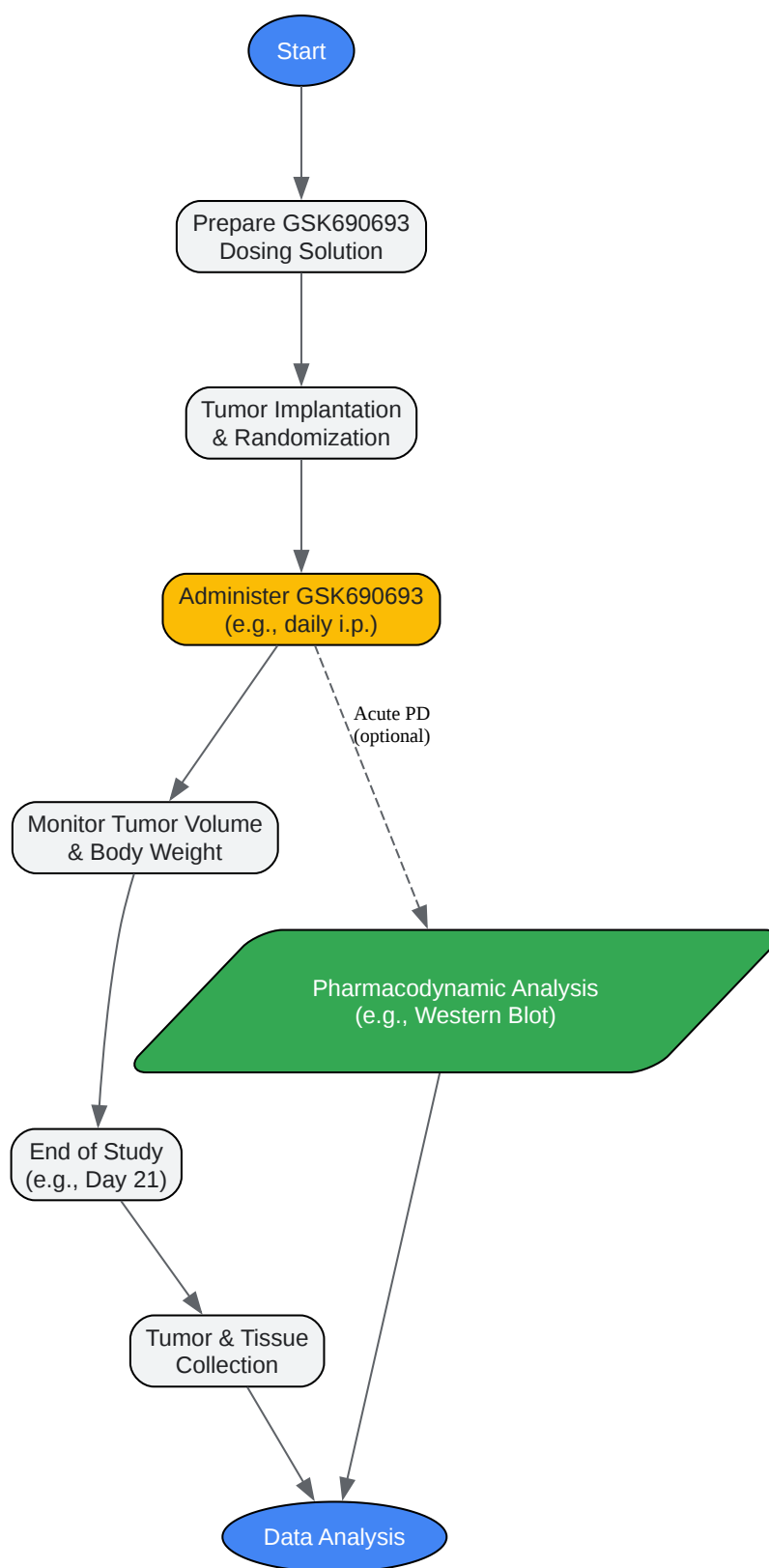
- At predetermined time points after GSK690693 administration (e.g., 4 hours post-dose for acute pharmacodynamic effects), euthanize the mice.^[2]
- Surgically excise the tumors.
- Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until further processing.
- For protein extraction, homogenize the frozen tumor tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein lysate.
- Determine the protein concentration of the lysate using a protein quantification assay.
- Perform Western blotting using antibodies against phosphorylated and total forms of Akt substrates (e.g., GSK3 β , PRAS40) to assess the extent of target inhibition.

Visualizations



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Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of GSK690693.



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Caption: General experimental workflow for in vivo studies with GSK690693 in mice.

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